molecular formula C22H24N2O6S2 B3858129 Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate

Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate

Cat. No.: B3858129
M. Wt: 476.6 g/mol
InChI Key: JLNIQZQAMMAWLZ-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of benzamido groups and a disulfanyl linkage, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate typically involves the reaction of benzamido derivatives with appropriate disulfanyl precursors. One common method involves the use of methyl 2-benzamido-3-methoxy-3-oxopropanoate as a starting material, which undergoes a series of reactions to introduce the disulfanyl linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards. The use of advanced techniques such as chromatography and spectroscopy is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfanyl linkage, forming thiol derivatives.

    Substitution: The benzamido groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfanyl linkage may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The disulfanyl linkage plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzamido-2-methyl-3-(nitrooxy)propanoate
  • 2-Benzamido-3-methoxy-3-oxopropyl benzoate
  • Methyl 2-benzamido-methyl-3-hydroxy-butyrate

Uniqueness

Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties. This feature sets it apart from other similar compounds and makes it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-29-21(27)17(23-19(25)15-9-5-3-6-10-15)13-31-32-14-18(22(28)30-2)24-20(26)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNIQZQAMMAWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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